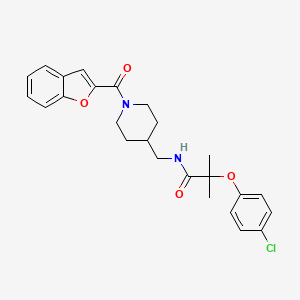

1-(3-(二甲氨基)丙基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine” is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) have been reported. DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .科学研究应用

合成和细胞毒活性

Deady 等人 (2003) 的一项研究调查了通过涉及 4-二甲氨基亚甲基衍生物的反应合成的苯并[b][1,6]萘啶的羧酰胺衍生物。这些化合物对几种癌细胞系表现出有效的细胞毒性,突出了它们在抗癌药物开发中的潜力 (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。

生成结构多样的库

Roman (2013) 利用酮型曼尼希碱进行烷基化和闭环反应,生成了一系列结构多样的化合物。这项研究强调了含二甲氨基的化合物在合成广泛的化学实体中的用途,这在药物发现和材料科学中可能至关重要 (Roman, 2013)。

水溶性吡唑盐合铑(I)配合物

Esquius 等人 (2000) 探索了二甲基-4-氨基甲基吡唑配体的合成和反应性,从而开发出水溶性吡唑盐合铑(I)配合物。此类配合物可能对催化和材料科学产生影响,展示了基于吡唑的配体的功能多样性 (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000)。

抗菌和抗真菌聚合物化合物

Aly 和 El-Mohdy (2015) 报道了通过与各种胺化合物的缩合反应改性聚乙烯醇/丙烯酸水凝胶,包括 4-氨基-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮。改性水凝胶表现出增强的抗菌和抗真菌活性,表明在医疗器械和伤口护理产品中具有潜在应用 (Aly & El-Mohdy, 2015)。

吡唑并[3,4-d]嘧啶的合成

Makarov 等人 (2003) 通过二甲氨基亚甲基衍生物与不同胺的反应合成了吡唑并[3,4-d]嘧啶。这项工作为吡唑并[3,4-d]嘧啶的合成方法做出了贡献,吡唑并[3,4-d]嘧啶因其潜在的生物活性而在药物化学中受到关注 (Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003)。

作用机制

Target of Action

Similar compounds such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide are known to be used as carboxyl activating agents

Mode of Action

Related compounds are known to participate in amide bond forming (amidation) crosslinking reactions . They are also used in peptide synthesis and the preparation of antibodies like immunoconjugates

Biochemical Pathways

Related compounds are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide

Result of Action

Related compounds are known to be used in the acylation of phosphoranes

Action Environment

It’s known that related compounds are sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture

安全和危害

未来方向

The future directions for the research and application of similar compounds are promising. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature, suggesting potential for further exploration .

属性

IUPAC Name |

1-[3-(dimethylamino)propyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDVJBJATWTUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)

![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)